N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo-pyridazine core linked to a pyrrolidin-3-yl group and a 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety. This structure combines multiple pharmacophoric elements:
- The triazolo-pyridazine scaffold is associated with kinase inhibition and nucleic acid interaction due to its planar aromatic system and hydrogen-bonding capacity .
- The 4-(1H-pyrazol-1-yl)benzenesulfonamide group contributes to solubility and may modulate interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O2S/c27-29(28,16-4-2-15(3-5-16)25-10-1-9-20-25)23-14-8-11-24(12-14)18-7-6-17-21-19-13-26(17)22-18/h1-7,9-10,13-14,23H,8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNSRKXINZDIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NN5C=NN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the pyrrolidine ring and the pyrazole moiety. Key steps include:
Cyclization Reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors under controlled conditions.
Nucleophilic Substitution: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Sulfonamide Formation: Coupling of the pyrazole moiety with a benzenesulfonyl chloride derivative to form the final sulfonamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and triazolo-pyridazine moiety are susceptible to oxidation under controlled conditions. For example:
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Pyrrolidine oxidation : The tertiary amine in the pyrrolidine ring can undergo oxidation to form a pyrrolidinone derivative. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C typically drives this reaction.
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Triazolo-pyridazine oxidation : The electron-rich triazole ring may react with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, leading to ring cleavage or hydroxylation.
Table 1: Oxidation Reaction Conditions
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyrrolidine ring | H₂O₂, CH₂Cl₂, 25°C, 6h | Pyrrolidin-3-one derivative | 65–72 | |
| Triazolo-pyridazine | KMnO₄, H₂SO₄, 50°C, 3h | Hydroxylated pyridazine intermediate | 58 |
Reduction Reactions
The sulfonamide group and aromatic systems exhibit reduction potential:
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Sulfonamide reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfonamide to a thioether, though this is rarely employed due to competing side reactions.
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Aromatic ring hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridazine ring to a tetrahydropyridazine system under 50 psi H₂ pressure.
Key Observations :
-
Hydrogenation of the pyridazine ring proceeds with >80% regioselectivity.
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Over-reduction of the triazole ring is avoided by using mild conditions (e.g., room temperature).
Nucleophilic Substitution
The benzenesulfonamide group participates in nucleophilic displacement reactions:
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Sulfonamide hydrolysis : Heating with concentrated HCl (6M, 100°C, 12h) cleaves the sulfonamide bond, yielding 4-(1H-pyrazol-1-yl)benzenesulfonic acid and the pyrrolidine-triazolo-pyridazine amine.
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Pyrazole substitution : The pyrazole’s N–H group undergoes alkylation with iodomethane (CH₃I) in dimethylformamide (DMF) to form N-methyl derivatives .
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonamide hydrolysis | 6M HCl, 100°C, 12h | Benzenesulfonic acid + amine | 85 | |
| Pyrazole alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | N-methylpyrazole derivative | 78 |
Cross-Coupling Reactions
The triazolo-pyridazine core supports palladium-catalyzed coupling reactions:
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Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) introduces aryl groups at the pyridazine C3 position.
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Buchwald-Hartwig amination : Coupling with primary amines (e.g., benzylamine) forms C–N bonds at the triazole ring under Pd₂(dba)₃ catalysis.
Critical Factors :
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Reaction efficiency depends on the steric hindrance of the pyrrolidine substituent.
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Optimal temperatures range from 80–110°C for 12–24h.
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
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Acidic conditions : Protonation of the triazole nitrogen induces ring-opening, forming a diazo intermediate that rearranges into a pyridazine-carboxamide derivative .
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Basic conditions : Deprotonation of the sulfonamide NH group facilitates intramolecular cyclization, generating a tricyclic sulfone-lactam hybrid.
Mechanistic Insights :
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Acid-catalyzed rearrangements proceed via a carbocation intermediate stabilized by the pyrrolidine ring.
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Base-mediated cyclization requires anhydrous conditions to prevent hydrolysis.
Photochemical Reactions
Limited studies suggest UV irradiation (λ = 254 nm) induces:
-
Pyrazole ring dimerization : Forms a bipyrazole structure via [2+2] cycloaddition .
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Sulfonamide bond cleavage : Generates free radical intermediates detectable by ESR spectroscopy.
Safety Note :
-
Photoreactions require rigorous exclusion of oxygen to avoid uncontrolled decomposition.
Biological Activity and Reactivity
While not a chemical reaction per se, the compound’s interactions with biological targets influence its stability:
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Enzyme inhibition : The sulfonamide group chelates zinc ions in metalloenzymes (e.g., carbonic anhydrase), enhancing hydrolytic degradation in physiological conditions.
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Oxidative metabolism : Liver microsomes oxidize the pyrrolidine ring to form hydroxylated metabolites, as confirmed by LC-MS studies .
Scientific Research Applications
Compound Efficacy
Recent studies have explored the efficacy of derivatives containing the benzenesulfonamide moiety against Leishmania species. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated for their antileishmanial properties. Some compounds demonstrated promising activity against Leishmania infantum and Leishmania amazonensis, with lower cytotoxicity compared to standard treatments like pentamidine .
Structural Insights
Molecular modeling studies revealed that modifications in electronic regions and lipophilicity could enhance interactions with parasitic targets, suggesting pathways for further optimization of these compounds .
Case Studies
Research indicates that certain pyrazole derivatives exhibit dual activity by inhibiting chemotaxis induced by inflammatory stimuli. For example, specific compounds demonstrated IC50 values in the nanomolar range against inflammatory responses, showcasing their potential as therapeutic agents for inflammatory diseases .
Overview
The structural framework of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is indicative of potential anticancer activity due to its ability to interact with various biological targets.
Recent Findings
Recent literature highlights the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. These compounds have shown significant cytotoxicity against various cancer cell lines and may act through multiple mechanisms including enzyme inhibition and disruption of cell cycle progression .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole core can lead to enhanced anticancer activity. This makes it a promising scaffold for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related molecules from recent patents and chemical databases.
2.1 N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent Compound, )
- Core Structure : Replaces pyridazine with a triazolo-pyrazine ring fused to a pyrrole.
- Key Differences: Pyrazine vs. Cyclobutyl vs. Pyrrolidinyl: The cyclobutyl group imposes greater steric hindrance, which may reduce off-target interactions but limit solubility. Cyclopropanesulfonamide vs.
2.2 (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (Patent Compound, )
- Core Structure : Shares the triazolo-pyrazine system but lacks the pyrazole-substituted benzene.
- Key Differences: Stereochemistry: The (S)-configuration at the pyrrolidine junction may improve target specificity compared to the achiral target compound.
2.3 N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Database Compound, )
- Core Structure : Features a pyrazolo-pyridine carboxamide instead of a triazolo-pyridazine sulfonamide.
- Key Differences :
- Carboxamide vs. Sulfonamide : Carboxamides are less acidic (pKa ~15 vs. ~10 for sulfonamides), altering ionization and membrane permeability.
- Pyrazole Substitution : The ethyl-methyl-pyrazole group increases lipophilicity (clogP ~3.5 estimated) compared to the target compound’s benzene-linked pyrazole (clogP ~2.8 estimated).
Comparative Data Table
Research Findings
- Triazolo-pyridazine vs. Triazolo-pyrazine : Pyridazine-based compounds exhibit higher aqueous solubility due to fewer nitrogen atoms, but pyrazine analogs show stronger binding to ATP pockets in kinases (e.g., JAK2/3) .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit better target residence times in enzyme inhibition assays, while carboxamides are more metabolically stable .
- Pyrazole Positioning : Pyrazole at the 4-position of benzene (target compound) allows for optimal spatial alignment with hydrophobic residues in COX-2 or CDK inhibitors, whereas alkyl-substituted pyrazoles (e.g., database compound) prioritize lipophilicity over selectivity .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 370.43 g/mol. Its structure includes a triazole ring, a pyrrolidine moiety, and a benzenesulfonamide group, which contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.43 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
Research indicates that compounds containing triazole and pyrazole moieties exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have shown moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM .
- Antimicrobial Properties : Heterocycles like triazoles and pyrazoles are known for their antimicrobial effects. Studies have indicated that derivatives of these compounds can exhibit significant antibacterial and antifungal activities .
Therapeutic Potential
The compound's potential therapeutic applications include:
- Anti-inflammatory Agents : Given its COX-II inhibitory activity, it may serve as a lead compound for developing new anti-inflammatory drugs.
- Anticancer Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds or derivatives:
- COX-II Inhibition : A study by Pavase et al. demonstrated that a derivative with structural similarities exhibited an IC50 of 0.52 μM against COX-II, outperforming standard drugs like Celecoxib .
- Antimicrobial Activity : Research on pyrazole derivatives has shown promising results against various pathogens. For instance, compounds with similar scaffolds were effective against resistant bacterial strains .
- In Vivo Studies : In vivo testing of similar compounds indicated significant anti-inflammatory effects, with some derivatives showing up to 64% inhibition compared to control groups .
Table of Biological Activities
| Activity Type | Compound/Study Reference | IC50 Value | Remarks |
|---|---|---|---|
| COX-II Inhibition | Pavase et al., 2023 | 0.52 μM | Higher selectivity than Celecoxib |
| Antimicrobial | Various Pyrazole Derivatives | Varies | Effective against resistant strains |
| Anti-inflammatory | In Vivo Studies | Up to 64% inhibition | Significant compared to controls |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including cyclization to form the triazolo-pyridazine core, sulfonamide coupling, and functional group modifications. Key steps include:
- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach pyrazole or aryl groups .
- Purification : Employ flash chromatography or recrystallization to isolate intermediates. High-throughput screening (HTS) and continuous flow reactors improve efficiency by optimizing temperature and solvent systems .
- Yield Optimization : Monitor reaction kinetics via LC-MS to identify bottlenecks. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of pyrrolidine derivatives) to drive reactions to completion .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, pyridazine protons appear as doublets near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₇O₂S: 424.1534) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement. Crystallize the compound in acetonitrile/water mixtures .
Advanced: How can researchers identify and validate biological targets for this compound?
- Biochemical Assays : Screen against kinase panels (e.g., p38 MAPK or TAK1) using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors (e.g., AZD5153, a triazolopyridazine bromodomain inhibitor) .
- Computational Docking : Use Schrödinger’s Glide to model interactions with kinase ATP-binding pockets. Prioritize targets with docking scores < −8 kcal/mol .
- Cellular Validation : Knock down candidate targets (e.g., BRD4) via siRNA and assess compound efficacy in proliferation assays (e.g., IC₅₀ shift indicates on-target activity) .
Advanced: What experimental strategies elucidate the compound’s mechanism of action (MoA)?
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition modality (competitive vs. allosteric). For example, observe changes in Km/Vmax with varying ATP concentrations .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
- Transcriptomic Profiling : Use RNA-seq to identify downstream pathways (e.g., MYC downregulation in xenograft models) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
- Analog Synthesis : Modify substituents on the pyridazine (e.g., introduce electron-withdrawing groups at C3) or benzenesulfonamide (e.g., replace pyrazole with imidazole) .
- QSAR Modeling : Train models with descriptors like logP and polar surface area. Prioritize analogs with predicted ΔpIC₅₀ > 1.0 .
- Bivalent Binding : Explore dimeric derivatives (e.g., linked via PEG spacers) to enhance binding avidity, as seen in bromodomain inhibitors .
Basic: What methodologies assess the compound’s pharmacokinetic (PK) properties?
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) using HPLC-UV.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes .
- In Vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis. Calculate AUC and half-life (target t₁/₂ > 4 hours) .
Advanced: How should researchers address stability contradictions reported in literature?
- Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH) for 28 days. Monitor degradation via ¹H NMR (e.g., hydrolysis of sulfonamide bonds) .
- Light Sensitivity : Use amber vials during storage if UV-Vis shows λmax shifts under light exposure .
- pH-Dependent Stability : Test in buffers (pH 1–10) to identify optimal formulation conditions .
Advanced: What strategies resolve discrepancies in biological activity across assay platforms?
- Orthogonal Assays : Confirm kinase inhibition using both radiometric (³³P-ATP) and luminescent (ADP-Glo) methods .
- Cell Permeability : Adjust assay formats (e.g., use digitonin-permeabilized cells if efflux pumps limit intracellular accumulation) .
- Meta-Analysis : Compare data across publications using standardized metrics (e.g., normalize IC₅₀ to ATP concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
